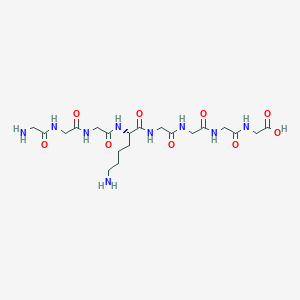
Glycylglycylglycyl-L-lysylglycylglycylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycylglycyl-L-lysylglycylglycylglycylglycine is a synthetic peptide composed of multiple glycine residues and a single lysine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycyl-L-lysylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency.
化学反応の分析
Types of Reactions
Glycylglycylglycyl-L-lysylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), neutral to slightly basic conditions.
Substitution: Site-directed mutagenesis reagents, specific enzymes, and buffers.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can break these bonds.
科学的研究の応用
Glycylglycylglycyl-L-lysylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
作用機序
The mechanism of action of Glycylglycylglycyl-L-lysylglycylglycylglycylglycine involves its interaction with specific molecular targets. The lysine residue can form ionic bonds with negatively charged molecules, while the glycine residues provide flexibility and stability to the peptide structure. These interactions can influence various biological pathways, including signal transduction and cellular communication.
類似化合物との比較
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine residues.
Glycyl-L-leucine: A dipeptide with glycine and leucine residues.
L-cysteinyl-glycine: A dipeptide with cysteine and glycine residues.
Uniqueness
Glycylglycylglycyl-L-lysylglycylglycylglycylglycine is unique due to its specific sequence and the presence of multiple glycine residues, which confer distinct structural and functional properties. The inclusion of a lysine residue adds a positive charge, enhancing its interaction with negatively charged molecules and surfaces.
特性
CAS番号 |
266993-98-0 |
|---|---|
分子式 |
C20H35N9O9 |
分子量 |
545.5 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[(2S)-6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H35N9O9/c21-4-2-1-3-12(29-18(35)10-26-14(31)6-23-13(30)5-22)20(38)28-9-17(34)25-7-15(32)24-8-16(33)27-11-19(36)37/h12H,1-11,21-22H2,(H,23,30)(H,24,32)(H,25,34)(H,26,31)(H,27,33)(H,28,38)(H,29,35)(H,36,37)/t12-/m0/s1 |
InChIキー |
RMPRXENLELLMQN-LBPRGKRZSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |
正規SMILES |
C(CCN)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]-](/img/structure/B14248344.png)
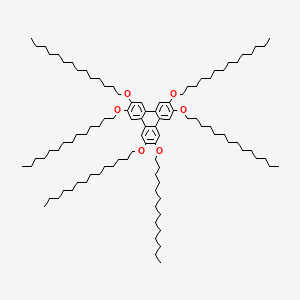

![N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14248359.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-](/img/structure/B14248367.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)
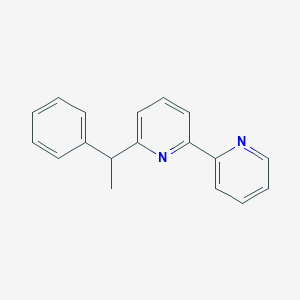
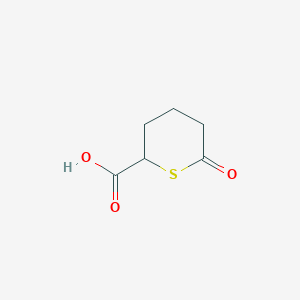
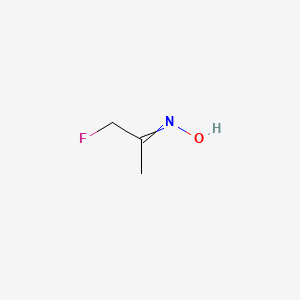
![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)
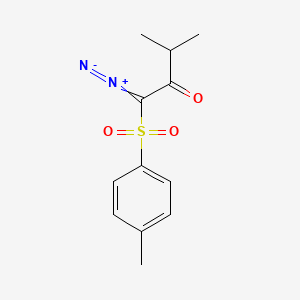
![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)


